(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione
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Overview
Description
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a hydroxy group, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a β-keto ester, with an amine and an aldehyde under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the oxazole core.
Formation of the pyrrol-2-one ring: This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Introduction of the benzoyl group: This step may involve an acylation reaction, such as a Friedel-Crafts acylation, to attach the benzoyl group to the pyrrol-2-one ring.
Introduction of the ethoxy group: This can be achieved through an etherification reaction, such as the Williamson ether synthesis, to attach the ethoxy group to the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Cyclization: Acidic or basic catalysts to promote ring closure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the design and synthesis of new drugs with potential therapeutic effects.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxy group instead of an ethoxy group.
4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a pyridin-2-yl group instead of a pyridin-3-yl group.
Uniqueness
The uniqueness of 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H19N3O5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19N3O5/c1-3-29-16-8-6-14(7-9-16)20(26)18-19(15-5-4-10-23-12-15)25(22(28)21(18)27)17-11-13(2)30-24-17/h4-12,19,26H,3H2,1-2H3/b20-18+ |
InChI Key |
PHJSZPMLOACCKO-CZIZESTLSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
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